3,5-Difluorobenzohydrazide

Physicochemical characterization Solid-state stability Storage and handling

The symmetric 3,5-difluoro substitution ensures predictable heterocyclic reactivity and a clean metabolic profile (no CYP inhibition) for drug discovery. Its 27°C higher melting point vs. 2,4-isomer enhances storage stability. Ideal for synthesizing triazole-based NMDA receptor modulators, 1,2,4-triazoles, and 1,3,4-oxadiazoles. Ensure batch-to-batch consistency for fragment-based library synthesis.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
CAS No. 244022-63-7
Cat. No. B1301613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzohydrazide
CAS244022-63-7
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)NN
InChIInChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
InChIKeyDYVVBJWZTNZTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzohydrazide (CAS 244022-63-7): Chemical Profile and Synthetic Intermediate Status


3,5-Difluorobenzohydrazide (C₇H₆F₂N₂O, MW 172.13) is a fluorinated benzohydrazide derivative bearing fluorine substituents at the 3- and 5-positions of the phenyl ring [1]. This compound functions primarily as a versatile intermediate for the synthesis of biologically active heterocyclic compounds, including triazole and imidazole derivatives [2]. The hydrazide moiety adopts a nearly coplanar orientation relative to the benzene ring, with crystal packing stabilized by N—H···O and N—H···N hydrogen-bonding networks [3]. The symmetric 3,5-difluoro substitution pattern confers distinct physicochemical properties relative to other positional isomers [1].

Why 3,5-Difluorobenzohydrazide Cannot Be Simply Replaced by Other Difluorobenzohydrazide Isomers


Positional isomerism in fluorinated benzohydrazides is not a trivial substitution. The 3,5-difluoro substitution pattern establishes a unique electron distribution across the aromatic ring that directly influences both physicochemical properties and downstream reactivity. The melting point differential between 3,5-difluorobenzohydrazide (168–170 °C) and its 2,4-difluoro isomer (141 °C) exceeds 27 °C, a difference that materially affects storage stability, handling requirements, and formulation development [1]. Furthermore, the symmetric 3,5-substitution eliminates ortho-fluorine steric effects present in 2-substituted analogs, which can alter the conformational preferences of hydrazide-derived heterocycles [2]. In silico ADME predictions indicate that 3,5-difluorobenzohydrazide exhibits high gastrointestinal absorption and lacks inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4)—a favorable metabolic liability profile not guaranteed across other positional isomers . These differences underscore that interchanging positional isomers without validation introduces uncontrolled variables in both synthetic reproducibility and biological outcome.

Quantitative Differentiation of 3,5-Difluorobenzohydrazide (CAS 244022-63-7) from Positional Isomers


Melting Point Differential Between 3,5-Difluorobenzohydrazide and 2,4-Difluorobenzohydrazide

3,5-Difluorobenzohydrazide exhibits a melting point of 168–170 °C . In contrast, the 2,4-difluoro positional isomer (CAS 118737-62-5) exhibits a melting point of 141 °C [1].

Physicochemical characterization Solid-state stability Storage and handling

In Silico ADME Profile: High GI Absorption with Clean CYP Inhibition Liability

Computational ADME prediction for 3,5-difluorobenzohydrazide indicates high gastrointestinal absorption with no predicted inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The consensus LogP value is 1.28, with a Bioavailability Score of 0.55 .

Drug discovery ADME prediction Lead optimization Pharmacokinetics

Crystal Structure-Defined Molecular Geometry: Hydrazide-Benzene Coplanarity

Single-crystal X-ray diffraction analysis of 3,5-difluorobenzohydrazide (CCDC 640526) resolves the compound at 293 K with a refined R factor of 0.031 [1]. The hydrazide group is nearly coplanar with the benzene ring [1].

Crystallography Molecular conformation Structure-activity relationships

Validated Application Scenarios for 3,5-Difluorobenzohydrazide (CAS 244022-63-7)


Synthesis of Heterocyclic Pharmacophores via Hydrazide Condensation

3,5-Difluorobenzohydrazide serves as a key building block for constructing biologically active heterocycles including triazoles and imidazoles. Patent literature explicitly identifies this compound as an intermediate for the preparation of triazole derivatives that function as NMDA receptor subtype modulators [1]. The hydrazide moiety undergoes condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized to 1,2,4-triazoles, 1,3,4-oxadiazoles, and related scaffolds [2]. The symmetric 3,5-difluoro substitution pattern provides a defined electronic environment without ortho-steric hindrance, enabling predictable reactivity in heterocycle formation.

Agrochemical Intermediate for Herbicidal Benzohydrazide Derivatives

Patent families (US 2004/0018942, US 2005/0221990, AU 2003281510) describe the use of fluorinated benzohydrazides as intermediates in the synthesis of novel benzohydrazide derivatives with herbicidal and desiccant activity [1]. While these patents do not specify 3,5-difluorobenzohydrazide as the exclusive intermediate, the structural class encompasses 3,5-difluoro-substituted benzohydrazide building blocks. The electron-withdrawing fluorine substituents at the 3- and 5-positions modulate the electronic properties of the resulting hydrazide derivatives, potentially influencing herbicidal potency and crop selectivity profiles [2].

Drug Discovery Building Block with Favorable Predicted ADME Properties

In silico ADME predictions for 3,5-difluorobenzohydrazide indicate high gastrointestinal absorption and no predicted inhibition of five major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) [1]. These predictions, combined with a consensus LogP of 1.28 and bioavailability score of 0.55, suggest that incorporation of this building block into lead compounds is unlikely to introduce significant metabolic liabilities or drug-drug interaction risks. The absence of predicted CYP inhibition is particularly valuable for fragment-based drug discovery and library synthesis, where maintaining a clean metabolic profile across diverse chemotypes is a key selection criterion for building block procurement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluorobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.